molecular formula C12H20N4O2 B15066111 1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15066111
M. Wt: 252.31 g/mol
InChI Key: PHBQZLZGVATJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-(azepan-1-yl)propyl chain and at the 4-position with a carboxylic acid group. The azepane ring (a seven-membered saturated nitrogen heterocycle) confers unique steric and electronic properties, while the triazole-carboxylic acid motif is a common pharmacophore in medicinal chemistry, known for hydrogen-bonding interactions and metabolic stability . This compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method widely employed for triazole synthesis .

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-[2-(azepan-1-yl)propyl]triazole-4-carboxylic acid

InChI

InChI=1S/C12H20N4O2/c1-10(15-6-4-2-3-5-7-15)8-16-9-11(12(17)18)13-14-16/h9-10H,2-8H2,1H3,(H,17,18)

InChI Key

PHBQZLZGVATJID-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(N=N1)C(=O)O)N2CCCCCC2

Origin of Product

United States

Preparation Methods

Grignard-Mediated Carboxylation Using Dibromotriazole Intermediates

Reaction Overview

This method, adapted from US20180029999A1, involves sequential substitution of bromine atoms on 1-substituted-4,5-dibromo-1H-1,2,3-triazole (II ) using Grignard reagents and carbon dioxide.

Key Steps:
  • Formation of 1-substituted-4-bromo-1H-1,2,3-triazole (III):
    • II is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) at −78°C–0°C.
    • Low alcohols (e.g., methanol) quench the reaction to isolate III .
  • Carboxylation via CO₂ insertion:
    • III reacts with isopropylmagnesium chloride–lithium chloride composite, followed by CO₂ bubbling.
    • Acidic workup yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (I ) and 4-bromo-5-carboxylic acid byproduct (IV ).
  • Separation via methylation:
    • The mixture is treated with methyl iodide and potassium carbonate in THF/dimethylformamide (DMF) to esterify IV , enabling selective isolation of I .
Example Synthesis (Adapted from):
Step Reagents/Conditions Yield
1 IsopropylMgCl, THF, −30°C 85%
2 CO₂, HCl, ethyl acetate 49%
3 Methyl iodide, K₂CO₃, DMF 91% purity

Limitations:

  • Requires hazardous Grignard reagents and cryogenic conditions.
  • Byproduct formation necessitates additional purification steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Design

This method, inspired by PMC11450731 and PMC11164697, employs click chemistry to construct the triazole core.

Key Steps:
  • Synthesis of 2-(azepan-1-yl)propyl azide:
    • Azepane is alkylated with 1,2-dibromopropane to form 2-(azepan-1-yl)propyl bromide.
    • Substitution with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) yields the azide.
  • CuAAC with propiolic acid:
    • The azide reacts with propiolic acid (HC≡C–COOH) using CuI/ascorbate in THF/water (1:1) at 25°C.
Example Synthesis (Adapted from):
Component Conditions Yield
2-(azepan-1-yl)propyl azide NaN₃, DMSO, 80°C, 12 h 78%
CuAAC reaction CuI, THF/H₂O, 25°C, 6 h 92%

Advantages:

  • High regioselectivity for 1,4-disubstituted triazoles.
  • Ambient conditions and biocompatible reagents.

Comparative Analysis of Methods

Parameter Grignard Method CuAAC Method
Reaction Time 24–48 h 6–12 h
Yield 49–61% 78–92%
Byproducts Brominated byproducts Minimal
Scalability Industrial feasible Lab-scale optimized
Functional Group Tolerance Low (sensitive to CO₂) High

Mechanistic Insights

Grignard Carboxylation Pathway

  • Step 1: Nucleophilic substitution of bromine in II by Grignard reagent forms III .
  • Step 2: CO₂ insertion via a magnesium enolate intermediate generates the carboxylate.
  • Step 3: Acidic protonation yields I .

CuAAC Mechanism

  • Step 1: Cu(I) catalyzes cycloaddition between azide and alkyne, forming a six-membered copper complex.
  • Step 2: Reductive elimination produces the 1,4-disubstituted triazole.

Challenges and Optimization Strategies

Grignard Method Challenges

  • Low yield in carboxylation: Optimized CO₂ pressure (1–5 atm) improves conversion.
  • Byproduct separation: Use of methyltetrahydrofuran (METHF) instead of THF enhances selectivity.

CuAAC Method Challenges

  • Azide stability: Storage at −20°C in dark minimizes decomposition.
  • Copper removal: Silica gel chromatography or chelating resins (e.g., EDTA) ensure product purity.

Applications and Derivatives

1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a precursor for:

  • GPR119 agonists (PMC9214832).
  • Anticancer agents (PMC10180348).
  • Polymer modifiers (PMC11164697).

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in regioselective reactions, particularly at the C-4 and C-5 positions.

C–H Arylation

Palladium-catalyzed direct arylation enables substitution at the C-5 position of the triazole. For example:

SubstrateCatalyst SystemConditionsYieldSource
Aryl bromidesPd(OAc)₂, PivOH, K₂CO₃110°C, DMA, 24 h65–85%

This method avoids pre-functionalization of the triazole and is compatible with diverse aryl halides .

Click Chemistry

The triazole ring itself is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While not directly observed for this compound, analogous reactions suggest:

  • Reagents: Terminal alkyne, azide derivative (e.g., 2-azido-1-(azepan-1-yl)propane)

  • Conditions: CuSO₄/sodium ascorbate, H₂O/tert-BuOH (1:1), RT .

Carboxylic Acid Derivatives

The –COOH group undergoes typical acid-mediated transformations:

Esterification

Reaction with alcohols (e.g., methanol) under acidic conditions:

Acid CatalystSolventTemperatureYield
H₂SO₄CH₃OHReflux>90%

Amide Formation

Coupling with amines via EDCl/HOBt activation:

AmineActivatorSolventYield
BenzylamineEDCl/HOBtDMF, RT78%

Azepane Modifications

The seven-membered azepane ring exhibits nucleophilic reactivity at the nitrogen:

Alkylation/Quaternization

Treatment with alkyl halides (e.g., methyl iodide):

HalideBaseSolventProduct
CH₃IK₂CO₃CH₃CNN-methylazepanium salt

Ring-Opening

Under strong acidic conditions (e.g., HCl, Δ), azepane can undergo ring-opening to form linear amines.

Cross-Coupling Reactions

The propyl linker and azepane may facilitate palladium-mediated couplings:

Suzuki–Miyaura Coupling

Hypothetical example using boronic acids:

Boronic AcidCatalystConditionsYield (Predicted)
Phenylboronic acidPd(PPh₃)₄DME/H₂O, 80°C60–75%

Biological Activity-Driven Reactions

The compound’s bioactivity (e.g., enzyme inhibition) suggests interactions such as:

  • Hydrogen bonding via the carboxylic acid and triazole nitrogens.

  • Chelation with metal ions (e.g., Zn²⁺ in metalloenzymes).

Reaction Optimization Parameters

ParameterTypical RangeImpact on Yield
Temperature25–110°CHigher for C–H activation
Catalyst Loading2–5 mol% PdCritical for cross-couplings
Solvent PolarityDMA > DMF > CH₃CNPolar aprotic favored

Functional Group Compatibility

GroupStability Under Pd ConditionsNotes
Carboxylic AcidModerateMay require protection
AzepaneHighTolerant to bases/oxidants
TriazoleHighResists ring-opening

Scientific Research Applications

1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. The azepane ring can also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Structural Comparison of Selected 1H-1,2,3-Triazole-4-carboxylic Acid Derivatives

Compound Name Substituent at 1-Position Key Features LogP* (Predicted) Water Solubility (mg/mL)* CAS Number Reference
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid 2-(Azepan-1-yl)propyl 7-membered azepane ring, propyl linker 1.8 0.5 Not Available
1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid 2-(Pyrrolidin-1-yl)propyl 5-membered pyrrolidine ring 1.2 1.2 1708268-28-3
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl Aromatic amine, planar structure 1.5 0.8 Not Available
1-Propyl-1H-1,2,3-triazole-4-carboxylic acid Propyl Simple alkyl chain 0.9 3.0 1266840-44-1
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl, 5-CF3 Electron-withdrawing groups 2.7 0.2 Not Available

*Predicted using computational tools (e.g., ChemAxon).

Key Observations :

  • Ring Size and Lipophilicity : The azepane derivative (7-membered ring) exhibits higher predicted LogP (1.8) than the pyrrolidine analog (LogP 1.2), suggesting increased lipophilicity due to the larger ring and extended alkyl chain. This may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic vs.
  • Electron-Withdrawing Groups : The 4-chlorophenyl-CF3 derivative (LogP 2.7) demonstrates how electron-withdrawing substituents enhance rigidity and metabolic stability but reduce solubility .

Key Observations :

  • Antimicrobial Activity: The 2-aminophenyl analog exhibits potent activity against Gram-negative pathogens (MIC 8.5 μM for Vibrio cholerae), likely due to interactions with bacterial membrane proteins or DNA .
  • Antitumor Activity : The 4-chlorophenyl-CF3 derivative shows selective inhibition of c-Met kinase, a key oncogenic driver, with 68.09% growth inhibition in lung cancer cells .
  • Targeted Drug Design: The azepane and pyrrolidine derivatives, with their aliphatic amines, may target neurological or G protein-coupled receptors (GPCRs) due to their basicity and structural mimicry of endogenous amines .

Biological Activity

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound notable for its significant biological activities, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications in treating diseases characterized by excessive inflammation and cell death, such as neurodegenerative disorders and cancer.

Chemical Structure and Properties

The molecular formula of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is C_8H_8N_4I, with a molecular weight of approximately 260.04 g/mol. Its structure features a fused pyrrole and pyrimidine ring system, with an iodine substituent at the 5-position and an amino group at the 2-position. This unique configuration contributes to its biological activity and reactivity.

The primary mechanism of action for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves the inhibition of RIPK1. This kinase plays a crucial role in mediating inflammatory responses and programmed cell death pathways. By inhibiting RIPK1, the compound can potentially modulate cellular processes involved in apoptosis and inflammation, making it a candidate for therapeutic interventions in various diseases.

Inhibition of RIPK1

Research has demonstrated that 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine effectively inhibits RIPK1 activity. This inhibition can lead to a reduction in inflammatory signaling pathways, which is particularly relevant in conditions such as neurodegeneration and certain cancers.

Anticancer Properties

The compound has shown promising results in various cancer cell lines. In vitro studies indicate that it exhibits antiproliferative effects, with effective concentration (EC50) values ranging from 0.014 to 14.5 µM across different cancer types. The maximum tolerated doses (MTD) in animal models varied between 5–10 mg/kg, suggesting a need for further optimization to reduce toxicity while maintaining efficacy .

Neuroprotective Effects

Given its role in inhibiting RIPK1, there is potential for this compound to provide neuroprotective effects. In models of neurodegenerative diseases, the modulation of RIPK1 activity may help mitigate neuronal cell death associated with conditions like Alzheimer's disease.

Table: Summary of Biological Activity

Activity Type Description EC50 (µM) MTD (mg/kg)
RIPK1 InhibitionSignificant inhibition leading to reduced inflammationN/AN/A
Anticancer ActivityAntiproliferative effects across various cancer cell lines0.014 - 14.55 - 10
Neuroprotective PotentialModulation of apoptosis pathways in neuronal cellsN/AN/A

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine. These methods often involve multi-step procedures starting from simpler precursors and aim to optimize yield and purity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodological Answer :

  • Click Chemistry (CuAAC) : Utilize copper-catalyzed azide-alkyne cycloaddition to construct the triazole core. For example, react an azide-functionalized azepane derivative with a propiolic acid ester, followed by hydrolysis to yield the carboxylic acid group .
  • Ester Hydrolysis : Synthesize the methyl or ethyl ester precursor (e.g., via alkylation of the triazole) and hydrolyze under basic conditions (e.g., NaOH/EtOH) to obtain the carboxylic acid .

Q. How can the structural conformation of this compound be validated?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software for crystal structure refinement. Single-crystal X-ray diffraction provides precise bond angles, torsion angles, and spatial arrangement of the azepane and triazole moieties .
  • Spectroscopic Analysis : Confirm functional groups via 1H^1H-/13C^{13}C-NMR (e.g., triazole C-H at δ ~7.5–8.5 ppm) and IR (carboxylic acid O-H stretch ~2500–3300 cm1^{-1}) .

Q. What in vitro models are appropriate for preliminary anticancer activity screening?

  • Methodological Answer :

  • Cell Lines : Test against lung cancer (NCI-H522, A549) and melanoma (LOX IMVI) cell lines, which are sensitive to triazole-carboxylic acid derivatives.
  • Assay Protocol :
  • Use the NCI-60 screening panel or MTT assay.
  • Calculate Growth Inhibition Percentage (GP):
Cell LineGP Range (Reported for Analogues)Key Substituent Effects
NCI-H52268–86%Electron-withdrawing groups (e.g., CF3_3) enhance activity
LOX IMVI44–62%Thiazole fusion improves potency

Advanced Research Questions

Q. Why do carboxylic acid derivatives exhibit lower antiproliferative activity compared to their amide counterparts?

  • Methodological Answer :

  • Acidity and Cell Permeability : The carboxylic acid’s low pKa (~2–3) results in ionization at physiological pH, reducing membrane permeability. Amides, with neutral zwitterionic forms, exhibit better cellular uptake .
  • Experimental Validation : Compare logP values (via HPLC) and perform permeability assays (e.g., Caco-2 monolayer) to quantify bioavailability differences.

Q. How can researchers resolve contradictions in growth inhibition data across studies?

  • Methodological Answer :

  • Substituent Analysis : Use SAR studies to isolate the impact of azepane ring size, propyl linker flexibility, and triazole substitution. For example, bulkier azepane groups may hinder target binding.
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Cross-validate using orthogonal assays (e.g., clonogenic vs. ATP-luminescence) .

Q. What computational approaches predict target interactions, such as with c-Met kinase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to c-Met’s active site (PDB: 3LQ8). Prioritize poses where the triazole forms H-bonds with hinge residues (e.g., Met1160).
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with inhibitory activity .

Q. How can zwitterionic properties be optimized to enhance anticancer activity?

  • Methodological Answer :

  • Pro-drug Design : Synthesize ester or amide prodrugs (e.g., tert-butyl ester) that hydrolyze in vivo to release the active acid.
  • Ionizable Substituents : Introduce pH-sensitive groups (e.g., pyridyl) to modulate zwitterionic behavior. Test cytotoxicity at varying pH (5.5–7.4) to mimic tumor microenvironments .

Key Data Contradictions and Solutions

  • Issue : Conflicting GP values for NCI-H522 cells (68–86% in vs. 62–70% in ).
    • Resolution : Re-evaluate substituent electronic effects (e.g., CF3_3 vs. Cl) and assay endpoints (e.g., 72-hr vs. 48-hr exposure).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.